

Detailed synthesis protocol for 2-Bromo-6-methoxyaniline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methoxyaniline

Cat. No.: B1361550

[Get Quote](#)

Application Note: Synthesis of 2-Bromo-6-methoxyaniline

Introduction

2-Bromo-6-methoxyaniline is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1] Its structure, featuring a bromine atom and a methoxy group ortho to the amino group, provides multiple reactive sites for further chemical transformations. This document outlines a detailed protocol for the laboratory-scale synthesis of **2-Bromo-6-methoxyaniline** via the bromination of 2-methoxyaniline.

Chemical Properties

A summary of the key chemical properties of the target compound, **2-Bromo-6-methoxyaniline**, is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₈ BrNO[1][2][3]
Molecular Weight	202.05 g/mol [1][2][3]
CAS Number	5473-01-8[1][3]
Appearance	Solid[3]

Experimental Protocol

This protocol details the synthesis of **2-Bromo-6-methoxyaniline** from 2-methoxyaniline.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Amount	Moles
2-Methoxyaniline (o-anisidine)	C ₇ H ₉ NO	123.15	2.7 mL	23.7 mmol
Bromine	Br ₂	159.808	1.22 mL	23.7 mmol
Acetic Acid	CH ₃ COOH	60.052	10 mL	-
Hexadecanecarboxylic Acid	C ₁₆ H ₃₂ O ₂	256.42	20 mL	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.106	As needed	-
Saturated Sodium Bicarbonate Solution	NaHCO ₃	84.007	As needed	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.366	As needed	-
Silica Gel	SiO ₂	60.08	As needed	-
Dichloromethane	CH ₂ Cl ₂	84.93	As needed	-
Hexane	C ₆ H ₁₄	86.18	As needed	-

Procedure

The synthesis is performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reaction Setup:

- In a suitable reaction flask, a solution of 2-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is prepared.[4]
- The solution is cooled to 10°C using an ice bath.[4]

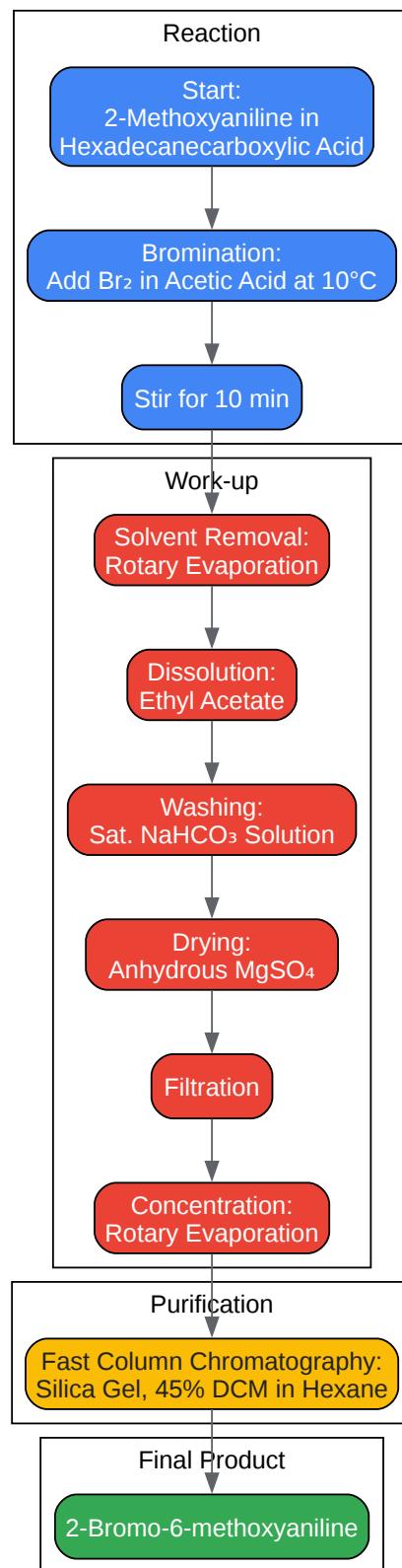
2. Bromination:

- A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is prepared.[4]
- This bromine solution is added dropwise to the cooled 2-methoxyaniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[4]
- After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.[4]

3. Work-up:

- The solvents are removed by rotary evaporation.[4]
- The resulting residue is dissolved in ethyl acetate.[4]
- The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution.[4]
- The organic layer is then dried over anhydrous magnesium sulfate.[4]
- The desiccant is removed by filtration.[4]
- The filtrate is concentrated under reduced pressure using a rotary evaporator.[4]

4. Purification:


- The crude product is purified by fast column chromatography on silica gel.[4]
- The eluent used is a 45% solution of dichloromethane in hexane.[4]
- This purification yields 3.44 g of **2-Bromo-6-methoxyaniline**.[4]

Results

Product	Yield (g)	Yield (%)
2-Bromo-6-methoxyaniline	3.44	72%[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-6-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Bromo-6-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- To cite this document: BenchChem. [Detailed synthesis protocol for 2-Bromo-6-methoxyaniline.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361550#detailed-synthesis-protocol-for-2-bromo-6-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com